

Protocol for Preventing Bacterial Contamination with Penicillin-Streptomycin (Pen-Strep)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Streptomycin*

Cat. No.: *B15623579*

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Penicillin-Streptomycin (Pen-Strep) to prevent bacterial contamination in mammalian cell culture. While Pen-Strep is a valuable tool, it is crucial to employ it judiciously and in conjunction with strict aseptic techniques to ensure reliable and reproducible experimental outcomes.

Introduction to Pen-Strep

Pen-Strep is a widely used antibiotic solution in cell culture to prevent bacterial contamination. [1][2] It is a mixture of penicillin and **streptomycin**. Penicillin is a beta-lactam antibiotic that inhibits the growth of Gram-positive bacteria by interfering with the synthesis of their cell walls. [1][3] **Streptomycin** is an aminoglycoside antibiotic effective against Gram-negative bacteria that works by binding to the 30S ribosomal subunit, leading to the misreading of protein synthesis.[3]

Key Considerations:

- Aseptic Technique is Paramount: The use of antibiotics should not be a substitute for good aseptic technique.[4][5] Proper handling of cell cultures in a sterile environment is the primary defense against contamination.[6][7][8][9]

- Masking of Contamination: Routine use of antibiotics can mask low-level or cryptic contamination, including the presence of mycoplasma, which are resistant to Pen-Strep.[4][5][10]
- Cell Line Specific Effects: While generally considered safe for most mammalian cell lines at recommended concentrations, high concentrations of Pen-Strep can be toxic to some cells. [11] It is also reported that Pen-Strep can alter gene expression and cellular metabolism in certain cell types.[5][12][13]
- Antibiotic Resistance: The continuous use of antibiotics can lead to the development of resistant bacterial strains.[5][10]

Quantitative Data Summary

The following tables summarize the key quantitative information for the use of Pen-Strep in cell culture.

Table 1: Pen-Strep Composition and Working Concentrations

Component	Stock Solution Concentration (Typical 100x)	Final Working Concentration (1x)
Penicillin	10,000 units/mL	50-100 units/mL
Streptomycin	10,000 µg/mL	50-100 µg/mL

Data compiled from multiple sources.[1][4][14]

Table 2: Spectrum of Activity

Antibiotic	Target Bacteria	Mechanism of Action
Penicillin	Gram-positive bacteria	Inhibits cell wall synthesis. [1] [3]
Streptomycin	Gram-negative bacteria	Inhibits protein synthesis by binding to the 30S ribosomal subunit. [3]

Experimental Protocols

Protocol for Routine Use of Pen-Strep in Cell Culture

This protocol outlines the standard procedure for supplementing cell culture media with Pen-Strep.

Materials:

- 100x Pen-Strep solution (e.g., 10,000 units/mL of penicillin and 10,000 µg/mL of **streptomycin**)
- Sterile cell culture medium
- Sterile pipettes and tubes

Procedure:

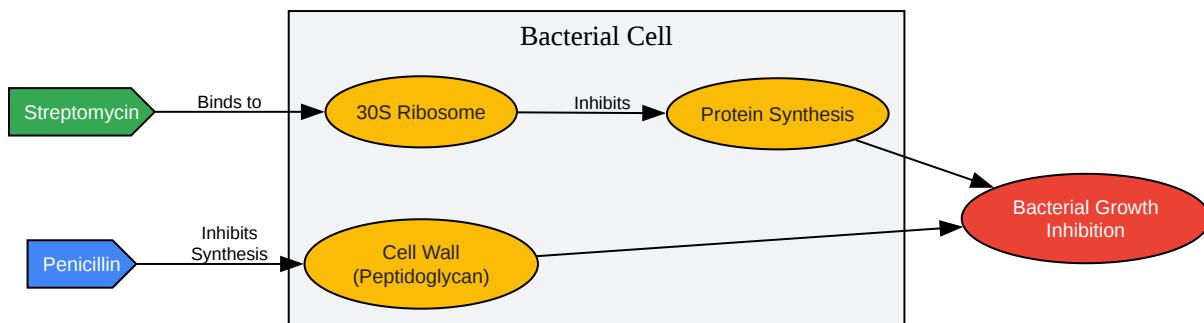
- Thaw the 100x Pen-Strep solution at 2-8°C or at room temperature.
- Aseptically add the Pen-Strep solution to the cell culture medium to achieve a final 1x concentration. For example, add 5 mL of 100x Pen-Strep to 495 mL of cell culture medium to make a final volume of 500 mL.
- Mix the medium thoroughly by gentle inversion.
- Store the supplemented medium at 2-8°C and protect it from light.
- Use the supplemented medium for routine cell culture.

Protocol for Determining Pen-Strep Cytotoxicity

It is advisable to determine the optimal and non-toxic concentration of Pen-Strep for your specific cell line, especially for sensitive or primary cells.

Materials:

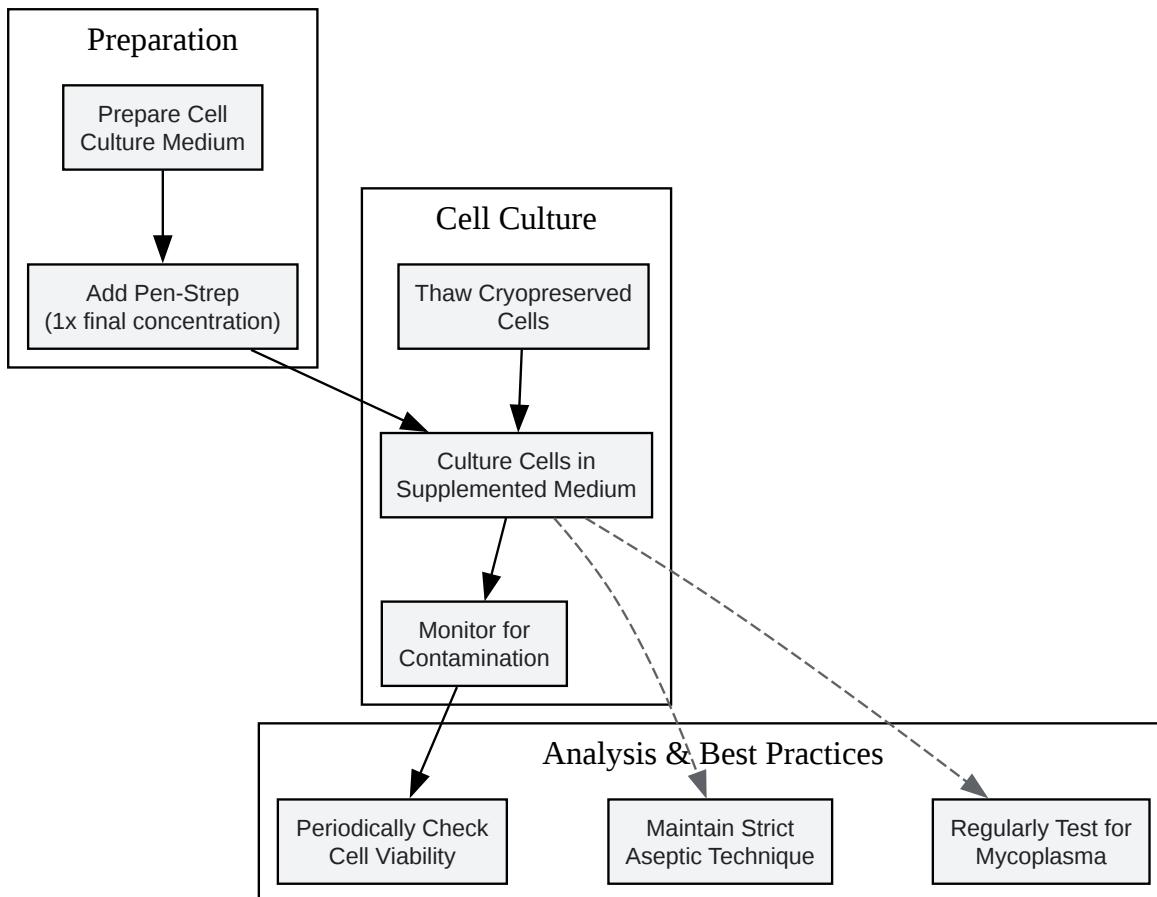
- Cell line of interest
- Complete cell culture medium (antibiotic-free)
- 100x Pen-Strep solution
- Multi-well culture plates (e.g., 24-well or 96-well)
- Cell counting device (e.g., hemocytometer or automated cell counter)
- Trypan blue solution (for viability assessment)


Procedure:

- Seed the cells in a multi-well plate at their normal seeding density in antibiotic-free medium and allow them to attach overnight.
- Prepare a serial dilution of the 100x Pen-Strep solution in complete culture medium to create a range of final concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x the standard working concentration). Include a no-antibiotic control.
- Remove the medium from the cells and replace it with the medium containing the different concentrations of Pen-Strep.
- Incubate the cells for a period equivalent to your typical experimental duration (e.g., 24, 48, or 72 hours).
- Observe the cells daily for any morphological changes, such as rounding, detachment, or the appearance of vacuoles, which may indicate cytotoxicity.[\[11\]](#)

- At the end of the incubation period, perform a cell viability assay (e.g., Trypan blue exclusion, MTT, or MTS assay) to quantify the percentage of viable cells at each Pen-Strep concentration.
- Determine the highest concentration of Pen-Strep that does not significantly impact cell viability or morphology. This is the maximum recommended concentration for your cell line.

Visualizations


Mechanism of Action of Penicillin and Streptomycin

[Click to download full resolution via product page](#)

Caption: Mechanism of action of Penicillin and **Streptomycin**.

Experimental Workflow for Preventing Bacterial Contamination

[Click to download full resolution via product page](#)

Caption: Workflow for preventing bacterial contamination in cell culture.

Conclusion

The use of Pen-Strep is a valuable tool in preventing bacterial contamination in cell culture. However, it should be used as a secondary measure to stringent aseptic techniques. Researchers should be aware of the potential for masking underlying contamination and the possible effects on cell physiology. By following the protocols outlined in this document and performing appropriate validation for specific cell lines, scientists can effectively utilize Pen-Strep to safeguard their cultures and ensure the integrity of their research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pen-Strep - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. abo.com.pl [abo.com.pl]
- 4. In Vitro Technologies :: Products [lifescience.invitro.com.au]
- 5. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 6. bionique.com [bionique.com]
- 7. eurobiobank.org [eurobiobank.org]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Mastering Aseptic Technique: The Foundation of Successful Cell Culture | Lab Manager [labmanager.com]
- 10. blog.quartzy.com [blog.quartzy.com]
- 11. immunologicalsciences.com [immunologicalsciences.com]
- 12. researchgate.net [researchgate.net]
- 13. Use antibiotics in cell culture with caution: genome-wide identification of antibiotic-induced changes in gene expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ATCC Pen-Strep, 100X, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- To cite this document: BenchChem. [Protocol for Preventing Bacterial Contamination with Penicillin-Streptomycin (Pen-Strep)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15623579#protocol-for-preventing-bacterial-contamination-with-pen-strep>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com